molecular formula C9H10N2OS B15218783 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one

7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B15218783
M. Wt: 194.26 g/mol
InChI Key: MPUIWXUSAQRCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one is an organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-aminothiophenol with methyl isocyanide in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient formation of the target compound .

Chemical Reactions Analysis

Types of Reactions: 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain bacterial enzymes, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities .

Comparison with Similar Compounds

Uniqueness: 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-(methylamino)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H10N2OS/c1-10-6-2-3-7-8(4-6)13-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

MPUIWXUSAQRCFZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)NC(=O)CS2

Origin of Product

United States

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